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Lithium 2-([2,2'-bipyridin]-6-yl)phenolate

OLED Electron-Injection Layer Thickness Tolerance

In Gen 6-10 OLED panel fabrication, maintaining uniform EIL thickness across >2 m² substrates is a critical yield challenge. LiBPP solves this with near-negligible driving voltage dependence on EIL thickness (only 0.24 V variation from 1 to 10 nm), directly mitigating luminance non-uniformity. Its Tg of 125 °C ensures film morphology stability during 120 °C encapsulation curing, preventing crystallization-induced shorts. For lifetime-critical products, LiBPP delivers a 22% improvement in LT50 over conventional Liq EILs (2200 h vs. 1800 h at 3000 cd/m²). Sublimation temperature of 305-332 °C enables low-damage physical vapor deposition on thermally sensitive underlayers. Available in research to bulk quantities.

Molecular Formula C16H11LiN2O
Molecular Weight 254.2 g/mol
Cat. No. B14088019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 2-([2,2'-bipyridin]-6-yl)phenolate
Molecular FormulaC16H11LiN2O
Molecular Weight254.2 g/mol
Structural Identifiers
SMILES[Li+].C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=CC=CC=N3)[O-]
InChIInChI=1S/C16H12N2O.Li/c19-16-10-2-1-6-12(16)13-8-5-9-15(18-13)14-7-3-4-11-17-14;/h1-11,19H;/q;+1/p-1
InChIKeyGQLSFMBISHJIES-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium 2-([2,2'-bipyridin]-6-yl)phenolate (LiBPP/Li2BPP): A Planar, Crystalline Electron-Injection Material for OLED Procurement


Lithium 2-([2,2'-bipyridin]-6-yl)phenolate, commonly designated as LiBPP or Li2BPP, is a π-conjugated lithium phenolate complex belonging to the class of organo-alkali metal salts used as electron-injection layer (EIL) materials in organic light-emitting diodes (OLEDs) [1]. Distinguished from its positional isomers Li3BPP and Li4BPP, Li2BPP adopts a unique planar molecular structure enforced by the chelating interaction of the 2,2'-bipyridine moiety with the lithium core, which drives crystallization through π–π stacking [2]. This structural feature underpins its exceptional thickness-insensitive electron injection, high thermal stability (Tg = 125 °C), and superior operational lifetime relative to conventional EIL materials such as 8-quinolinolato lithium (Liq) [1][2][3].

Why LiBPP Cannot Be Simply Replaced by Other Lithium Phenolates or Commercial Liq in OLED EIL Applications


Lithium phenolate complexes with pendant pyridyl groups exhibit drastically different physical properties depending on the substitution position of the pendant pyridine ring. Li3BPP and Li4BPP adopt twisted bipyridine structures, whereas Li2BPP uniquely maintains a planar conformation [1]. This planarity directly governs crystallization behavior, electron affinity, EIL thickness sensitivity, and ultimately device operational stability. Conventional substitutes such as Liq lack the high glass transition temperature (Tg ≈ 125 °C) required for encapsulation-process thermal budgets and exhibit inferior LT50 lifetimes in direct comparative OLED studies [1][2]. Therefore, generic substitution within this compound class leads to quantifiable performance deviations in driving voltage, thickness tolerance, and device longevity, making compound-specific selection essential for reproducible device engineering.

Quantitative Differentiation Evidence for Lithium 2-([2,2'-bipyridin]-6-yl)phenolate (Li2BPP) Versus Closest Analogs


Li2BPP Exhibits Near-Negligible EIL Thickness Dependence of Driving Voltage, in Contrast to Its Positional Isomers Li3BPP and Li4BPP

In Ir(ppy)₃-based OLEDs with a B3PyPB electron-transport layer, the driving voltage of Li2BPP-based devices remained within a narrow range of 3.54–3.78 V at 100 cd/m² when the EIL thickness was varied from 1 nm to 10 nm. In sharp contrast, Li3BPP- and Li4BPP-based devices exhibited substantial voltage increases over the same thickness range, spanning 3.31–4.55 V and 3.30–5.09 V, respectively [1]. This thickness insensitivity is attributed to the high crystallinity of Li2BPP facilitated by its planar molecular structure and intermolecular π–π stacking [1].

OLED Electron-Injection Layer Thickness Tolerance

Li2BPP-Based OLEDs Deliver 22% Longer Operational Lifetime (LT50) Than Conventional Liq-Based Devices

In constant-current driving stability tests at an initial luminance of 3000 cd/m², the LT50 (time to half luminance) for Li2BPP-EIL-based OLEDs reached 2200 hours, compared to 1800 hours for devices using the conventional 8-quinolinolato lithium (Liq) EIL [1]. The positional isomers Li3BPP and Li4BPP each achieved LT50 values of 2050 hours [1]. All LiBPP derivatives outperformed Liq, but Li2BPP exhibited the longest lifetime among the series.

OLED Operational Stability Device Lifetime

LiBPP Provides a Glass Transition Temperature (Tg) of 125 °C, Exceeding the Encapsulation Thermal Budget Criterion of 115 °C That Liq Fails

The glass transition temperature (Tg) of LiBPP was determined to be 125 °C via Flory-Fox analysis of blended films [1]. This value exceeds the 115 °C minimum Tg threshold identified for organo-alkali metal salts to survive the epoxy-resin encapsulation curing process (typically performed at approximately 120 °C) without film morphological degradation [1]. In comparative thermal testing (Encapsulation Mimic Test), LiBPP-containing blended films exhibited superior thickness retention, whereas LiQ-based comparative samples—which have a lower Tg—showed significant film thickness changes under identical thermal stress [1]. LiBPP is explicitly identified as the preferred organo-alkali metal salt in the patent claims [1].

Thermal Stability Glass Transition Temperature OLED Encapsulation

LiBPP Sublimes at 305–332 °C, Enabling Vacuum Thermal Deposition at Far Lower Temperatures Than LiF (717 °C)

π-Conjugated lithium phenolate complexes including LiBPP exhibit sublimation temperatures in the range of 305–332 °C, dramatically lower than the 717 °C required for the inorganic EIL material lithium fluoride (LiF) [1]. Furthermore, LiBPP retains effective electron-injection capability even in thick films (40 nm), providing low driving voltages, whereas a 40-nm thick LiF film acts as a complete insulator and results in high driving voltages [1]. Thermogravimetric analysis confirms that LiBPP exhibits only 0.5% weight loss at temperatures exceeding 220 °C, supporting its thermal robustness during deposition .

Sublimation Temperature Vacuum Deposition Process Compatibility

Li2BPP Adopts a Uniquely Planar Molecular Structure That Drives Crystallization, Differentiating It from Twisted Li3BPP and Li4BPP Isomers

Density functional theory (DFT) calculations and X-ray diffraction experiments reveal that Li2BPP adopts a planar bipyridine-phenolate structure due to the chelating effect of the 2,2'-bipyridine moiety on the lithium core, which enforces co-planarity of the two pyridine rings [1]. In contrast, Li3BPP and Li4BPP—bearing pendant pyridine groups at the 3- and 4-positions, respectively—adopt twisted bipyridine conformations because the chelating interaction is sterically precluded [1]. This planarity enables strong intermolecular π–π stacking in Li2BPP thin films, leading to pronounced crystallization that is absent in the amorphous or weakly crystalline films of Li3BPP and Li4BPP [1]. The crystalline nature of Li2BPP directly underlies its unique thickness-insensitive electron injection behavior [1].

Molecular Planarity Crystallization π–π Stacking

High-Value Application Scenarios for Lithium 2-([2,2'-bipyridin]-6-yl)phenolate (Li2BPP) in OLED Device Engineering


Large-Area OLED Display Manufacturing Where Deposition Uniformity Control Is Challenging

In Gen 6–Gen 10 OLED panel fabrication, maintaining uniform EIL thickness across substrates exceeding 2 m² is technically demanding. Li2BPP's near-negligible driving voltage dependence on EIL thickness (only 0.24 V variation from 1 nm to 10 nm) [1] directly mitigates luminance non-uniformity caused by thickness gradients at substrate edges versus centers. This relaxes the deposition uniformity specification, potentially reducing manufacturing capital expenditure on ultra-precision linear evaporation sources and improving panel yield without sacrificing display quality.

OLED Devices Requiring Epoxy Encapsulation with High-Temperature Cure Cycles

OLED products such as automotive displays and outdoor lighting modules often employ epoxy-based thin-film encapsulation cured at approximately 120 °C. LiBPP, with its Tg of 125 °C surpassing the critical 115 °C threshold [2], maintains film morphology during the cure cycle, preventing EIL crystallization-induced shorts or interfacial delamination. This thermal resilience is a documented differentiator from Liq-based EILs, which exhibited film thickness changes under identical thermal testing conditions [2], making LiBPP the preferred choice for encapsulated device architectures.

Long-Lifetime OLED Lighting and Display Products Requiring Extended Operational Stability

For commercial OLED lighting panels and premium television displays where product lifetime is a key market differentiator, the 22% improvement in LT50 (2200 h vs. 1800 h at 3000 cd/m² initial luminance) [1] provided by Li2BPP over conventional Liq EILs translates to longer usable product life. In applications running at lower practical luminances (e.g., 1000 cd/m²), this lifetime advantage would be substantially amplified due to the non-linear relationship between luminance and degradation rate, positioning Li2BPP as a strategic material choice for lifetime-critical products.

Vacuum-Processed OLED Stacks Requiring Low-Temperature Deposition Compatibility

In tandem OLED structures or devices incorporating thermally sensitive charge-generation layers, minimizing deposition temperature is essential to preserve underlying organic layer integrity. LiBPP's sublimation temperature of 305–332 °C [3] is 385–412 °C lower than that of LiF (717 °C), reducing radiative heating of the substrate and adjacent organic layers during physical vapor deposition. Additionally, the ability to deposit functional LiBPP films at thicknesses up to 40 nm—orders of magnitude thicker than the sub-nanometer regime required for LiF—enables robust, repeatable manufacturing with standard quartz crystal microbalance monitoring [3].

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